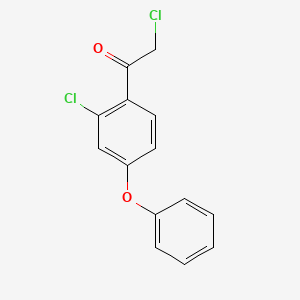

4-Phenoxy-2,2'-dichloroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10Cl2O2 |

|---|---|

Molecular Weight |

281.1 g/mol |

IUPAC Name |

2-chloro-1-(2-chloro-4-phenoxyphenyl)ethanone |

InChI |

InChI=1S/C14H10Cl2O2/c15-9-14(17)12-7-6-11(8-13(12)16)18-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

KRCGMVVEVLBGMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)CCl)Cl |

Origin of Product |

United States |

Application of Nuclear Magnetic Resonance Nmr Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Phenoxy-2,2'-dichloroacetophenone, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on both the phenoxy and the dichloro-substituted phenyl rings. The protons on the phenoxy group would likely appear as a complex multiplet system. The protons on the 2',4'-dichlorophenyl ring are expected to exhibit a characteristic splitting pattern. Due to the electron-withdrawing nature of the carbonyl and chloro groups, these protons would be deshielded and thus resonate at a lower field. nih.gov The methine proton of the dichloroacetyl group is expected to appear as a singlet in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon, the carbons of the two aromatic rings, and the carbon of the dichloroacetyl group. The chemical shifts of the aromatic carbons would be influenced by the substituent patterns. For instance, carbons bearing the chloro and phenoxy substituents would show characteristic shifts. The carbonyl carbon is expected to resonate at a significantly downfield position. Spectroscopic data for related compounds such as 2',4'-dichloroacetophenone (B156173) and 2,2-dichloroacetophenone (B1214461) can provide a basis for predicting the chemical shifts in the target molecule. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on the analysis of analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon | - | ~185-195 |

| Dichloroacetyl CH | ~6.5-7.0 | ~65-75 |

| Aromatic Protons (Phenoxy) | ~6.9-7.4 (multiplet) | ~118-160 |

Infrared Ir and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Phenoxy-2,2'-dichloroacetophenone is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage of the phenoxy group would likely exhibit a strong absorption in the 1200-1250 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, aiding in the structural confirmation. metrohm.com The technique can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. Analysis of related compounds like phenoxyacetic acids and their chloro-substituted derivatives can aid in the interpretation of the vibrational spectra. researchgate.net

Predicted Vibrational Frequencies for this compound This table is predictive and based on the analysis of analogous compounds.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1680-1700 | 1680-1700 |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

| C-O-C Stretch (Ether) | 1200-1250 | 1200-1250 |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

For 4-Phenoxy-2,2'-dichloroacetophenone (C₁₄H₁₀Cl₂O₂), the molecular weight is 281.13 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 280, with isotopic peaks at m/z 282 and 284 due to the presence of two chlorine atoms.

The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the bond between the carbonyl group and the dichloromethyl group could lead to the formation of a phenoxybenzoyl cation. Another likely fragmentation pathway is the loss of a phenoxy radical, which is a common fragmentation for phenoxy-containing compounds. nih.gov The fragmentation patterns of related ketones and aromatic compounds can provide a guide to the expected fragmentation of the target molecule. libretexts.org

Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on the analysis of analogous compounds.

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 280/282/284 | Molecular Ion |

| [M-Cl]⁺ | 245/247 | Loss of a chlorine atom |

| [M-C₆H₅O]⁺ | 187/189/191 | Loss of a phenoxy radical |

| [C₆H₅OC₆H₄CO]⁺ | 197 | Phenoxybenzoyl cation |

X Ray Crystallography for Determining Solid State Molecular Conformation and Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice.

Should a suitable single crystal of 4-Phenoxy-2,2'-dichloroacetophenone be obtained, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsional angles. This would allow for a complete and unambiguous determination of its molecular conformation in the solid state. The crystal packing information would reveal intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the solid-state properties of the compound. While no crystal structure for the title compound is currently available in public databases, the crystallographic analysis of related phthalonitrile (B49051) derivatives provides a framework for understanding how such molecules pack in the solid state. scispace.comrsc.org

Computational Chemistry and Theoretical Studies of 4 Phenoxy 2,2 Dichloroacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting various molecular properties. For a molecule such as 4-phenoxy-2,2'-dichloroacetophenone, DFT calculations could be employed to determine its optimized geometry, electronic properties, and predict its spectroscopic signatures.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MESP) map. This map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is fundamental for understanding how the molecule will interact with other chemical species. Theoretical vibrational frequencies can also be calculated to predict the compound's infrared (IR) and Raman spectra, aiding in its experimental identification.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can track the time-dependent changes in dihedral angles to identify the most stable conformers and the energy barriers between them.

These simulations can also provide insights into the intermolecular interactions of this compound in different environments, such as in a solvent or in a condensed phase. By simulating a system containing multiple molecules, one can study aggregation behavior and the nature of non-covalent interactions like van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the chlorine atoms. Such information is critical for understanding the material properties of the compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org To develop a QSRR model for derivatives of this compound, a dataset of related compounds with known reactivity data would be required.

Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for each compound in the series. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical model would be built to relate these descriptors to the observed reactivity. chemrxiv.org Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards molecules with desired properties.

Molecular Orbital Theory Applications in Understanding Reaction Mechanisms

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the behavior of electrons in a molecule. wiley-vch.decore.ac.ukmit.edu For this compound, MO theory can be applied to understand the nature of its chemical bonds and to predict the course of its reactions.

The frontier molecular orbitals (HOMO and LUMO) are of particular importance. duke.edu The shape and energy of the HOMO can indicate the likely sites of electrophilic attack, while the LUMO can suggest the sites for nucleophilic attack. By analyzing the symmetry and energy overlap of the molecular orbitals of this compound and a potential reactant, it is possible to rationalize the feasibility and stereochemical outcome of a chemical reaction. wiley-vch.de For instance, in a nucleophilic substitution reaction, the interaction between the HOMO of the nucleophile and the LUMO of the acetophenone (B1666503) derivative would be the key orbital interaction to analyze.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Systematic Design and Synthesis of Phenoxy-Modified Analogues

Synthetic approaches to achieve phenoxy-modified analogues typically involve the Ullmann condensation or related coupling reactions between a substituted phenol (B47542) and a suitably activated 4-halo-2,2'-dichloroacetophenone derivative. The choice of catalyst, such as copper-based reagents, and reaction conditions are critical for achieving high yields and selectivity.

A variety of substituents can be introduced onto the phenoxy ring, including:

Electron-donating groups (EDGs): Alkyl, alkoxy (e.g., methoxy), and amino groups can be introduced to increase the electron density of the phenoxy ring. These modifications can enhance the molecule's reactivity in certain reactions and may influence its interaction with biological targets.

Electron-withdrawing groups (EWGs): Halogens (e.g., fluoro, chloro, bromo), nitro, and cyano groups can be installed to decrease the electron density. These changes can significantly impact the acidity of any proximal protons and alter the molecule's electrostatic potential.

Sterically bulky groups: Groups like tert-butyl or phenyl can be introduced to probe the steric requirements of potential binding pockets or to influence the conformational preferences of the molecule.

The systematic synthesis of a library of phenoxy-modified analogues allows for a detailed investigation of how these modifications affect the compound's properties.

Table 1: Examples of Phenoxy-Modified Analogues of 4-Phenoxy-2,2'-dichloroacetophenone

| Substituent on Phenoxy Ring | Resulting Analogue Name | Potential Impact |

| 4-Methoxy | 4-(4-Methoxyphenoxy)-2,2'-dichloroacetophenone | Increased electron density, potential for altered solubility |

| 4-Nitro | 4-(4-Nitrophenoxy)-2,2'-dichloroacetophenone | Decreased electron density, potential for altered electronic properties |

| 4-Chloro | 4-(4-Chlorophenoxy)-2,2'-dichloroacetophenone | Increased lipophilicity, altered electronic properties |

| 3,5-Dimethyl | 4-(3,5-Dimethylphenoxy)-2,2'-dichloroacetophenone | Increased steric bulk, altered conformational preferences |

Exploration of Halogen Atom Substitutions and Their Impact on Chemical Properties and Reactivity

Furthermore, the positions of the halogen atoms can be varied. For instance, synthesizing isomers with chlorine atoms at the 2',3'-, 2',5'-, or 3',4'-positions of the acetophenone (B1666503) ring would allow for a systematic study of the impact of halogen placement on the molecule's properties. The synthesis of these isomers would typically start from the corresponding dichlorinated benzene (B151609) derivative, followed by Friedel-Crafts acylation. academax.compatsnap.comgoogle.com

The nature and position of the halogen substituents can affect:

Reactivity: The lability of the α-chloro atoms in the dichloroacetyl group makes them susceptible to nucleophilic displacement, a reaction that can be tuned by the electronic effects of the substituents on the aromatic ring.

Conformation: The steric bulk and electronic repulsion of the halogen atoms can influence the preferred conformation of the molecule, particularly the dihedral angle between the phenyl rings.

Lipophilicity: The substitution of chlorine with other halogens will modify the octanol-water partition coefficient (logP) of the compound, which is a critical parameter for its behavior in biological systems.

Table 2: Impact of Halogen Substitution on the Properties of Acetophenone Derivatives

| Halogen Substitution | Potential Change in Chemical Property | Example Reaction |

| Cl to Br | Weaker C-X bond, better leaving group | Finkelstein Reaction |

| Cl to I | Weakest C-X bond, best leaving group | Finkelstein Reaction |

| Cl to F | Stronger C-X bond, less reactive | Swarts Reaction (less common for aryl halides) |

| Change in position (e.g., 2',4' to 2',5') | Altered dipole moment and steric environment | Friedel-Crafts acylation of different dichlorobenzene isomer |

Development of Diverse Acetophenone Scaffold Derivatives with Varied Side Chains

The acetophenone core provides multiple avenues for derivatization, particularly at the acetyl group. The two chlorine atoms on the α-carbon of the acetyl group are highly reactive and can be displaced by a variety of nucleophiles to introduce diverse side chains. This allows for the synthesis of a wide array of analogues with different functionalities.

Common transformations of the dichloroacetyl group include:

Reaction with amines: Primary and secondary amines can displace the chlorine atoms to form α-amino ketone derivatives. These reactions can lead to the formation of heterocyclic structures or introduce basic nitrogen centers into the molecule.

Reaction with thiols: Thiols can react to form α-thioether derivatives, which can be further oxidized or modified.

Reaction with alcohols/phenols: Alkoxides and phenoxides can displace the chlorine atoms to form α-ether derivatives.

Knoevenagel condensation: The carbonyl group can undergo condensation with active methylene (B1212753) compounds to extend the side chain.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, which can then be further functionalized.

These modifications allow for the introduction of a wide range of chemical functionalities, including acidic and basic groups, hydrogen bond donors and acceptors, and various lipophilic or hydrophilic moieties.

Table 3: Examples of Acetophenone Scaffold Derivatives

| Reagent | Resulting Side Chain | Class of Derivative |

| Morpholine | -C(O)CH(morpholino)₂ | α,α-Dimorpholino acetophenone |

| Thiophenol | -C(O)CH(SPh)₂ | α,α-Bis(phenylthio) acetophenone |

| Sodium methoxide | -C(O)CH(OCH₃)₂ | α,α-Dimethoxy acetophenone |

| Malononitrile | -C(=C(CN)₂)CH₂Cl | Extended side chain via condensation |

| Sodium borohydride | -CH(OH)CHCl₂ | Dichlorinated secondary alcohol |

Combinatorial Approaches to Library Generation for Structure-Activity Relationship Studies

To efficiently explore the vast chemical space accessible through the derivatization of this compound, combinatorial chemistry approaches can be employed. rsc.org By systematically combining different building blocks for the three key modification sites (phenoxy group, dichlorinated ring, and acetophenone side chain), large libraries of analogues can be rapidly synthesized.

A typical combinatorial strategy would involve:

Scaffold Synthesis: Preparation of a core scaffold, such as 4-fluoro-2,2'-dichloroacetophenone, which allows for subsequent nucleophilic aromatic substitution of the fluorine atom with a library of substituted phenols.

Parallel Synthesis: The resulting library of phenoxy-dichloroacetophenones can then be subjected to a series of parallel reactions to introduce diversity at the acetophenone side chain. This can be performed using automated synthesis platforms.

Purification and Analysis: High-throughput purification techniques, such as mass-directed preparative HPLC, can be used to isolate the individual library members. The purity and identity of the compounds are then confirmed by analytical methods like LC-MS and NMR.

The generated library of compounds can then be screened for desired properties, allowing for the identification of structure-activity relationships. This data-driven approach can guide the design of next-generation analogues with optimized characteristics. The use of "click chemistry" reactions, known for their high efficiency and selectivity, can be particularly advantageous in the construction of such libraries. rsc.org

Applications in Materials Science and Polymer Chemistry

Investigation of Photoinitiator Efficacy in UV-Cured Resin Systems

The principal application of 4-Phenoxy-2,2'-dichloroacetophenone is as a photoinitiator in ultraviolet (UV) cured films and coatings. UV curing is a process where high-intensity ultraviolet light is used to create a photochemical reaction that instantly cures inks, coatings, or adhesives. The efficacy of a photoinitiator is determined by its ability to absorb UV light and generate reactive species that initiate the polymerization of monomers and oligomers in the formulation.

In UV-cured resin systems, this compound facilitates the curing process, leading to the formation of a solid film with desirable characteristics such as durability and specific appearance. Its effectiveness is critical for achieving the desired cure speed and final properties of the coating, including chemical resistance and adhesion. The selection of a photoinitiator like this compound is dependent on the specific requirements of the formulation and the desired outcome of the curing process.

Table 1: Efficacy of this compound as a Photoinitiator

| System | Key Function | Resulting Properties |

|---|---|---|

| UV-Cured Films | Initiates color development and curing upon UV exposure. | Solid, colored film with enhanced durability and appearance. |

| UV-Cured Coatings | Facilitates the polymerization of the resin system. | Durable and resistant coatings for various substrates. |

Studies on Photopolymerization Mechanisms Initiated by the Compound and Its Derivatives

Photopolymerization initiated by this compound involves the absorption of light to generate reactive species. This compound belongs to the class of acetophenone (B1666503) derivatives, which are known to function as Type I photoinitiators. Upon exposure to UV radiation, Type I photoinitiators undergo a process called homolytic cleavage, where the molecule splits into two free radicals.

These highly reactive free radicals then initiate the polymerization of the monomers and oligomers present in the resin system. This chain reaction leads to the rapid transformation of the liquid formulation into a solid, cross-linked polymer network. The efficiency of this process is dependent on the overlap between the absorption spectrum of the photoinitiator and the emission spectrum of the UV light source.

Development of Novel Polymer Systems and Coatings with Enhanced Photoreactivity

The use of this compound and similar photoinitiators is integral to the development of new polymer systems and coatings with enhanced photoreactivity. By carefully selecting the photoinitiator, formulators can tailor the properties of the cured material to meet specific performance requirements. This includes adjusting the cure speed, depth of cure, and the final physical and chemical properties of the polymer.

Research in this area focuses on creating advanced materials for a variety of applications. For instance, the development of environmentally friendly and high-performance coatings, adhesives, and inks is a significant area of focus. The ability to rapidly cure materials at low temperatures using UV technology offers numerous advantages over traditional thermal curing methods, including reduced energy consumption and lower volatile organic compound (VOC) emissions.

Integration into Advanced Materials for Optoelectronic or Coating Applications

Beyond its primary role in standard UV curing, this compound and its derivatives are being explored for integration into more advanced materials. The properties of this photoinitiator make it a candidate for applications in optoelectronic industries and the development of specialized coatings.

In the field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, materials with precise photoreactive properties are essential. The ability of this compound to initiate polymerization upon light exposure could be leveraged in the fabrication of microelectronic

Biocatalytic Transformations and Chemoenzymatic Synthesis

Enzymatic Reduction Pathways of the Carbonyl Group for Chiral Alcohol Synthesis

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of biocatalysis, providing access to enantiomerically pure compounds that are pivotal intermediates in the pharmaceutical and fine chemical industries. magtech.com.cnresearchgate.net The enzymatic reduction of the carbonyl group in acetophenone (B1666503) derivatives is a well-established and efficient method for producing these valuable chiral alcohols. magtech.com.cn This transformation is typically carried out by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are part of the larger oxidoreductase enzyme family. researchgate.netsemanticscholar.org

These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors, either NADH or NADPH, as the hydride source for the reduction of the ketone. semanticscholar.org The high stereoselectivity of these enzymes stems from their ability to differentiate between the two faces (pro-R and pro-S) of the prochiral carbonyl group, leading to the formation of a single enantiomer of the alcohol. researchgate.net

While direct enzymatic reduction data for 4-Phenoxy-2,2'-dichloroacetophenone is not extensively documented in publicly available literature, the enzymatic pathways can be inferred from studies on structurally related acetophenone derivatives. For instance, a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been successfully employed for the enantioselective reduction of a variety of mono-substituted acetophenones. rsc.org The reaction rates and enantioselectivity in these reductions are influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.org

The general pathway for the enzymatic reduction of a substituted acetophenone, such as this compound, to the corresponding chiral alcohol, (S)-1-(4-phenoxyphenyl)-2,2'-dichloroethanol or (R)-1-(4-phenoxyphenyl)-2,2'-dichloroethanol, is depicted below:

General Reaction Scheme for Enzymatic Reduction:

O OH

|| |

Ar-C-CH(Cl)₂ + NAD(P)H + H⁺ <=> Ar-CH-CH(Cl)₂ + NAD(P)⁺

(Ketone) (Chiral Alcohol)

Where Ar represents the 4-phenoxyphenyl group.

The successful synthesis of chiral alcohols from various acetophenone derivatives using biocatalysts is well-documented. For example, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone to (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol has been achieved with high yield and enantiomeric excess using various microorganisms. nih.gov Similarly, a ketoreductase from Hansenula polymorpha has been used to produce (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol with 100% enantiomeric excess. nih.gov These examples underscore the potential of biocatalytic reduction for the synthesis of chiral haloalcohols from corresponding ketones.

Stereoselective Biotransformations of this compound Analogues

The stereoselective biotransformation of analogues of this compound provides valuable insights into how enzymes handle substrates with halogen and phenoxy substituents. A study on the biotransformation of acetophenone and its halogen derivatives by various strains of the yeast Yarrowia lipolytica demonstrated the significant influence of the nature and position of the halogen atom on the enantioselectivity of the reduction. nih.gov All tested strains were capable of reducing acetophenone to the corresponding (R)-alcohol with high enantiomeric excess (80-89%). nih.gov

Notably, in the biotransformation of 2,4'-dibromoacetophenone (B128361) using the Yarrowia lipolytica ATCC 32-338A strain, the corresponding enantiopure (R)-alcohol was obtained with 100% substrate conversion. nih.gov This highlights the potential of whole-cell biocatalysts to achieve high stereoselectivity with halogenated acetophenones.

The following table summarizes the biotransformation of various acetophenone analogues, which can serve as a predictive model for the behavior of this compound in similar biocatalytic systems.

| Substrate (Analogue) | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Acetophenone | Yarrowia lipolytica strains | R | 80-89% | - | nih.gov |

| 2,4'-Dibromoacetophenone | Yarrowia lipolytica ATCC 32-338A | R | >99% | 100% | nih.gov |

| 4'-Chloroacetophenone | Various plant tissues | R or S | ~98% | ~80% | nih.gov |

| 2-Bromo-4-fluoro acetophenone | Candida, Hansenula, Pichia, etc. | S | >99% | >90% | nih.gov |

| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Recombinant E. coli with H. polymorpha KRED | S | 100% | 89% | nih.gov |

| Ethyl 4-chloroacetoacetate | Alcohol Dehydrogenase SmADH31 | S | >99% | High | thieme-connect.com |

These findings suggest that ketoreductases and alcohol dehydrogenases are highly capable of acting on halogenated acetophenones, often with excellent stereoselectivity. The presence of the phenoxy group in this compound would further increase the steric bulk of the substrate, which could influence both the rate of reaction and the enantioselectivity, depending on the specific enzyme's active site architecture.

Investigation of Enzyme-Substrate Specificity and Catalytic Mechanisms in Biocatalysis

The specificity of an enzyme for its substrate is a critical determinant of its utility in biocatalysis. Ketoreductases exhibit a broad range of substrate specificities, with some enzymes capable of reducing a wide array of ketones, while others are more selective. nih.gov The substrate specificity is governed by the three-dimensional structure of the enzyme's active site, which dictates the binding orientation of the substrate and the subsequent hydride transfer from the NAD(P)H cofactor. researchgate.net

For substituted acetophenones, both electronic and steric factors of the substituents play a crucial role in determining the enzyme's activity and enantioselectivity. rsc.org Electron-withdrawing groups, such as halogens, on the aromatic ring can influence the reactivity of the carbonyl group. The steric bulk of substituents can affect how the substrate fits into the active site, thereby influencing which face of the carbonyl is presented for reduction.

The catalytic mechanism of ketoreductases generally involves a conserved catalytic triad, often composed of Serine, Tyrosine, and Lysine (B10760008) residues. The tyrosine residue, in its protonated form, acts as a general acid to polarize the carbonyl group of the substrate, facilitating the hydride transfer from the NAD(P)H cofactor. The lysine residue is thought to assist in lowering the pKa of the tyrosine.

Research on ketoreductase domains from modular polyketide synthases has shown that these enzymes can have significant activity towards non-native substrates, including those with cyclohexyl moieties. nih.gov Furthermore, site-directed mutagenesis of the amino acid residues in the active site can be employed to alter and even improve the activity and stereoselectivity towards specific substrates. nih.gov This provides a powerful tool for tailoring enzymes for specific synthetic applications.

The table below summarizes key characteristics related to enzyme specificity for substrates analogous to this compound.

| Enzyme/Biocatalyst | Substrate Class | Key Specificity/Mechanism Findings | Reference |

| Ketoreductase (KRED1-Pglu) from Pichia glucozyma | Mono-substituted acetophenones | Reaction rates and enantioselectivity are influenced by electronic (Hammett coefficients) and steric effects of substituents. | rsc.org |

| Yarrowia lipolytica | Halogenated acetophenones | The nature and position of the halogen atom significantly affect the enantioselectivity of the reduction. | nih.gov |

| Ketoreductase domains from Polyketide Synthases | Non-polyketide substrates | Show activity towards alternative substrates, including those with bulky groups. Specificity can be altered through mutagenesis. | nih.gov |

| Alcohol Dehydrogenase SmADH31 | Keto esters and heterocyclic ketones | Exhibits high tolerance to substrate and product inhibition, making it suitable for high-concentration reactions. | thieme-connect.com |

In the context of this compound, the bulky phenoxy group at the para position and the two chlorine atoms on the acetyl group would present a unique set of steric and electronic challenges to the active site of a ketoreductase. The successful biocatalytic reduction would depend on an enzyme with an active site large enough to accommodate the substrate in a productive orientation for highly stereoselective hydride transfer.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Planning

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift from traditional, trial-and-error research to a more predictive and accelerated discovery process. nih.govnih.gov For a compound like 4-Phenoxy-2,2'-dichloroacetophenone, AI and machine learning (ML) can be pivotal in designing derivatives with enhanced properties and optimizing its synthesis.

De Novo Design and Property Prediction: Generative AI models, trained on vast chemical databases, can design novel acetophenone (B1666503) derivatives with tailored characteristics. youtube.com By inputting desired parameters—such as enhanced photoinitiation efficiency, specific light absorption wavelengths, or improved thermal stability—these models can propose new molecular structures. youtube.com Machine learning algorithms could then predict the physicochemical properties of these new designs, allowing researchers to prioritize the most promising candidates for synthesis. youtube.comyoutube.com This computational pre-screening significantly reduces the time and resources spent on synthesizing and testing suboptimal compounds.

Automated Synthesis Planning: Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available precursors, is a complex task that can be streamlined by AI. youtube.com AI-powered tools can analyze the structure of this compound and propose multiple, ranked synthetic routes. youtube.com These platforms consider factors like reaction yields, cost of starting materials, and step-count to identify the most efficient and economical pathways, moving beyond traditional methods like the Friedel-Crafts acylation or Williamson ether synthesis. youtube.com The integration of AI with automated, on-chip synthesis platforms represents the next frontier, enabling rapid, small-scale production of designed analogues for high-throughput screening. nih.govnih.gov

Development of Sustainable Synthesis and Catalytic Processes

The chemical industry's shift towards green chemistry necessitates the development of more environmentally benign and efficient synthetic methods. Future research on this compound should prioritize sustainable practices, focusing on catalyst innovation and process optimization.

Advanced Catalytic Systems: The synthesis of diaryl ethers, a key structural component of this compound, has traditionally relied on Ullmann coupling, which often requires harsh conditions and stoichiometric amounts of copper. nih.gov Future research could explore the use of highly efficient, reusable nanocatalysts, such as copper or palladium nanoparticles supported on materials like magnetic carbon nanotubes or silica. nih.gov These heterogeneous catalysts are easily separated from the reaction mixture, minimizing metal leaching and allowing for multiple reuse cycles without significant loss of activity. nih.gov For the acylation step, moving away from stoichiometric Lewis acids like AlCl₃, which generate significant waste, towards solid acid catalysts or ionic liquids could offer a greener alternative. sigmaaldrich.comacs.org

Process Intensification and Green Solvents: Sustainable synthesis also involves optimizing reaction conditions. This includes using eco-friendly solvents or even solvent-free conditions where possible. rsc.orgresearchgate.net The use of supercritical carbon dioxide (scCO₂) as a reaction medium for diaryl ether synthesis has shown promise, offering a non-toxic and easily removable solvent alternative. ox.ac.uk Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net A comprehensive life cycle assessment (LCA) should be applied to compare different synthetic routes, quantifying environmental impacts such as greenhouse gas emissions and cumulative energy demand to identify the most sustainable pathway for industrial production. rsc.org

Exploration of Novel Non-Therapeutic Applications in Chemical Industry

Beyond its role as a photoinitiator, the unique chemical structure of this compound—combining a diaryl ether and a halogenated acetophenone moiety—suggests potential for a range of other industrial applications.

Advanced Polymer and Material Science: The acetophenone group can serve as a building block or cross-linking site in polymer chemistry. Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their thermal stability and chemical resistance. Research could investigate the incorporation of this compound as a monomer or additive to create novel polymers with enhanced properties, such as flame retardancy (due to the chlorine atoms) or specific UV-absorption characteristics.

Agrochemical Intermediates: Derivatives of acetophenone and phenoxy compounds are foundational in the agrochemical industry. nih.govpatsnap.com For instance, 2,4-dichloroacetophenone is a precursor for several fungicides and herbicides. patsnap.compatsnap.com Future studies could explore the transformation of this compound into new potential agrochemicals. Its structural motifs might be hybridized with other active fragments, for example, to create novel antifouling agents for marine applications, an area where acetophenone derivatives have shown promise. nih.gov

Specialty Chemical Synthesis: The compound can also serve as a versatile intermediate in fine chemical synthesis. The ketone functional group is readily converted into other functionalities, and the chlorinated aromatic rings can participate in various cross-coupling reactions, opening pathways to complex molecules for use in dyes, pigments, or electronic materials.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable for this purpose.

Real-Time Reaction Analysis: Techniques like in situ Infrared (IR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the synthesis process. orgsyn.org For example, during a Friedel-Crafts acylation to form the acetophenone structure, in situ IR could monitor the consumption of the acyl chloride and the formation of the ketone product and key intermediates in real time. cityu.edu.hk This data provides direct insight into the reaction mechanism and helps identify potential bottlenecks or side reactions.

Kinetic Modeling: The data gathered from in situ monitoring can be used to build detailed kinetic models of the synthesis reactions, such as the Williamson ether synthesis or the acylation step. jst.go.jpacs.orgrsc.orgresearchgate.net These models are essential for understanding how different parameters—like temperature, catalyst loading, and reactant concentration—affect the reaction rate and yield. acs.org A thorough kinetic study can elucidate the rate-determining step and provide the necessary information to optimize the process for industrial-scale production, ensuring efficiency and consistency. jst.go.jprsc.org This analytical approach, combining real-time data with mathematical modeling, is fundamental to moving from laboratory-scale discovery to robust and scalable chemical manufacturing.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Phenoxy-2,2'-dichloroacetophenone to achieve high purity and yield?

- Methodological Answer: Synthesis optimization requires strict control of reaction parameters. For analogous compounds, pH (3–6) is critical to minimize side reactions . Refluxing with catalytic sulfuric acid in methanol, followed by steam distillation and benzene extraction, improves yield . Recrystallization from ethanol enhances purity . Monitor reaction progress via TLC or HPLC to ensure completion before isolation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm substituent positions on the aromatic rings and the acetophenone moiety . HPLC or GC-MS ensures purity by detecting trace impurities (e.g., unreacted dichlorobenzoic acid) . Mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies functional groups like carbonyl (C=O) and ether (C-O-C) stretches.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact . Segregate waste in labeled containers for halogenated organics and collaborate with certified disposal agencies. Emergency procedures should include immediate rinsing for eye/skin exposure and consultation with safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying conditions?

- Methodological Answer: Contradictions often arise from differences in catalysts, solvent systems, or stoichiometry. Conduct a Design of Experiments (DoE) to isolate variables (e.g., pH, temperature, reagent ratios) . For example, sulfuric acid vs. other catalysts (e.g., CuSO₄) may alter reaction pathways. Validate results with kinetic studies (e.g., rate constants) and characterize byproducts via LC-MS to identify competing reactions.

Q. What computational strategies predict the biochemical interactions of this compound with target enzymes?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to model binding affinities to enzymes like cytochrome P450 or kinases . Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes. Leverage databases like PISTACHIO and REAXYS to compare structural analogs and infer reactivity or toxicity .

Q. How do structural modifications (e.g., halogen substitution) in this compound analogs influence their bioactivity?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., fluoro, bromo, or methyl substitutions). For example, fluorinated analogs (e.g., 4'-(2,4-difluorophenoxy)acetophenone) show enhanced metabolic stability due to C-F bonds . Test bioactivity in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with electronic (Hammett constants) or steric parameters (molecular volume).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.